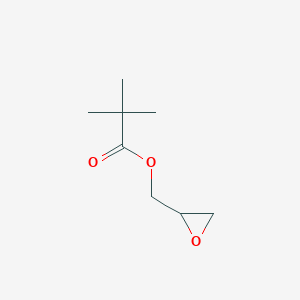

Glycidyl pivalate

Description

Structure

3D Structure

Properties

CAS No. |

52561-72-5 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3 |

InChI Key |

CBLGECFNLBWONR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCC1CO1 |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental chemical properties of Glycidyl pivalate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl pivalate is a valuable and versatile building block in organic synthesis, particularly recognized for its role as a key intermediate in the production of various pharmaceuticals. Its structure, featuring a reactive epoxide ring and a sterically hindering pivaloyl group, imparts unique chemical properties that are instrumental in complex molecule assembly. This technical guide provides an in-depth overview of the fundamental chemical properties of Glycidyl pivalate, with a focus on the enantiomerically pure (S)-form, which is a crucial component in the synthesis of the anti-tuberculosis drug Pretomanid.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Glycidyl pivalate is presented below. It is important to note that some of these properties are predicted, while others have been experimentally determined.

| Property | Value | Source |

| IUPAC Name | (2S)-oxiran-2-ylmethyl 2,2-dimethylpropanoate | Inferred from structure |

| Synonyms | (S)-Glycidyl 2,2-dimethylpropanoate | |

| CAS Number | 162825-77-6 ((S)-enantiomer) | [4] |

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Appearance | Likely a liquid at room temperature | Inferred from boiling point |

| Boiling Point | 196.6 ± 13.0 °C (Predicted at 760 Torr) 50-70 °C (at 6-10 Torr) | [4] [1][2][5] |

| Melting Point | Data not available | |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |

| Specific Rotation | [α]D²⁵ = +19.1 (c 1.8, CHCl₃) for (S)-Glycidyl pivalate | [5] |

| Solubility | Soluble in dichloromethane, toluene, and chloroform.[1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Glycidyl pivalate. The following data has been reported for (S)-Glycidyl pivalate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (600 MHz, DMSO-d₆) | ¹³C NMR (151 MHz, DMSO-d₆) |

| δ (ppm) | Assignment |

| 4.38 (dd, J = 2.26, 12.46 Hz, 1H) | -OCH₂- (ester) |

| 3.85 (dd, J = 5.92, 12.50 Hz, 1H) | -OCH₂- (ester) |

| 3.17 (m, 1H) | -CH- (epoxide) |

| 2.77 (t, J = 4.42 Hz, 1H) | -CH₂- (epoxide) |

| 2.62 (dd, J = 2.38, 4.86, 1H) | -CH₂- (epoxide) |

| 1.17 (s, 9H) | -C(CH₃)₃ |

Reactivity and Stability

The chemical behavior of Glycidyl pivalate is primarily dictated by the presence of the epoxide ring and the ester functionality.

-

Epoxide Ring-Opening: The three-membered epoxide ring is strained and susceptible to nucleophilic attack. This is a key feature in its synthetic utility. The synthesis of (S)-Glycidyl pivalate from (R)-epichlorohydrin, for instance, proceeds via the attack of the pivalate anion on the epoxide ring of the epichlorohydrin.[1][5] This reaction highlights the reactivity of the epoxide towards carboxylate nucleophiles. It is expected to react with a wide range of other nucleophiles, such as amines, thiols, and alcohols, under appropriate catalytic conditions (acidic or basic).

-

Ester Group: The pivaloyl ester group is relatively stable to hydrolysis due to the steric hindrance provided by the tertiary butyl group. However, under harsh basic or acidic conditions, hydrolysis can occur.

-

Thermal Stability: Glycidyl pivalate is reported to be temperature-sensitive, particularly at elevated concentrations.[1][2][5] Decomposition has been observed at temperatures exceeding 70 °C, especially during distillation.[1][2][5] Therefore, purification by distillation must be performed under high vacuum to keep the temperature low.[1][2][5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (S)-Glycidyl pivalate, adapted from the literature.[5]

Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

This procedure details the synthesis and purification of (S)-Glycidyl pivalate.

Materials:

-

Pivalic acid

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium chloride (TMAC)

-

Dichloromethane (DCM)

-

1,3,5-Trimethoxybenzene (internal standard for NMR monitoring)

Procedure:

-

To a solution of pivalic acid (1 equivalent) in (R)-epichlorohydrin (3 equivalents), add sodium hydroxide pellets (1 equivalent) and tetramethylammonium chloride (0.02 equivalents) at room temperature.

-

Stir the resulting suspension at 50 °C.

-

Monitor the reaction progress by ¹H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard.

-

Upon completion, filter the reaction mixture and wash the solid residue with dichloromethane.

-

Remove the dichloromethane from the filtrate by rotary evaporation.

-

Purify the crude product by vacuum distillation (50 °C at 6 Torr) to yield (S)-Glycidyl pivalate as a high-purity liquid.[1][5]

Visualizations

Logical Workflow for the Synthesis of (S)-Glycidyl Pivalate

The following diagram illustrates the key steps involved in the synthesis and purification of (S)-Glycidyl pivalate.

Caption: Synthesis and purification workflow for (S)-Glycidyl pivalate.

Safety and Handling

No specific safety data sheet for Glycidyl pivalate was found in the searched literature. However, based on its chemical structure, which contains an epoxide, it should be handled with care. Epoxides are a reactive class of compounds and should be considered as potential alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Applications in Drug Development

Glycidyl pivalate, particularly the (S)-enantiomer, serves as a critical chiral building block in the synthesis of complex pharmaceutical molecules.[1] Its most prominent application is in the synthesis of Pretomanid, a nitroimidazooxazine derivative used in the treatment of multidrug-resistant tuberculosis.[1][2] The use of enantiomerically pure (S)-Glycidyl pivalate is essential for establishing the correct stereochemistry in the final drug substance, which is crucial for its therapeutic efficacy and safety. The development of cost-effective and scalable synthetic routes to (S)-Glycidyl pivalate is therefore of significant interest to the pharmaceutical industry.[1][2][3]

References

Glycidyl pivalate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycidyl pivalate, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical identity, molecular structure, physical and chemical properties, and a detailed experimental protocol for its synthesis, with a focus on the enantiomerically pure (S)-glycidyl pivalate.

Chemical Identity and Molecular Structure

Glycidyl pivalate, also known as oxiran-2-ylmethyl pivalate, is an ester of pivalic acid and glycidol. The (S)-enantiomer is a crucial building block in the synthesis of the anti-tuberculosis drug, Pretomanid.[1][2][3]

CAS Number:

-

(S)-Glycidyl Pivalate: 162825-77-6[4]

Molecular Formula: C₈H₁₄O₃[4]

Molecular Weight: 158.2 g/mol [4]

Molecular Structure:

Caption: Molecular Structure of Glycidyl Pivalate

Physicochemical Properties

A summary of the key physical and chemical properties of (S)-glycidyl pivalate is provided in the table below.

| Property | Value | Reference |

| Boiling Point | 196.6 ± 13.0 °C (Predicted) | [4] |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |

| Optical Rotation [α]D | +19.1 (c 1.8, CHCl₃, 25 °C) | [1] |

| Purity | >95% | [1] |

Synthesis of (S)-Glycidyl Pivalate

An efficient and economical route for the synthesis of enantiopure (S)-glycidyl pivalate involves the reaction of (R)-epichlorohydrin with pivalic acid.[2][5][6] This method provides a cost-effective alternative to using more expensive (S)-glycidol derivatives.[1][3] The reaction proceeds via the attack of the pivalate anion on the epoxide ring of (R)-epichlorohydrin.[1]

Experimental Workflow:

References

Synthesis of Glycidyl pivalate from epichlorohydrin and pivalic acid

An In-depth Technical Guide to the Synthesis of Glycidyl Pivalate from Epichlorohydrin and Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycidyl pivalate, a key intermediate in the production of various pharmaceuticals, including the tuberculosis drug Pretomanid.[1][2] The synthesis is achieved through the reaction of epichlorohydrin with pivalic acid. This document details the optimized reaction conditions, experimental protocols, and purification methods, presenting all quantitative data in structured tables for clarity. Additionally, it includes diagrams of the chemical pathway and experimental workflow to facilitate a deeper understanding of the process.

Reaction Optimization and Data

An efficient method for the synthesis of enantiopure (S)-glycidyl pivalate from (R)-epichlorohydrin and pivalic acid has been developed.[1][3][4][5] The reaction is typically carried out using sodium hydroxide as a base and a phase-transfer catalyst, such as tetramethylammonium chloride (TMAC), to facilitate the reaction.[3][6] Key to the optimization of this synthesis is the control of reaction temperature and the stoichiometry of the reactants to maximize yield and enantiomeric purity while minimizing side reactions and product decomposition.[1][6]

The following tables summarize the quantitative data from optimization and scale-up experiments for the synthesis of glycidyl pivalate.

Table 1: Optimization of Reaction Conditions for Glycidyl Pivalate Synthesis [3]

| Entry | Epichlorohydrin (equiv.) | Temperature (°C) | Time (h) | Assay Yield (%) | Enantiomeric Ratio (R/S) |

| 1 | 10 | 120 | 3 | 96 | 50:50 |

| 2 | 10 | 60 | 3 | 98 | 90:10 |

| 3 | 10 | 50 | 17 | 96 | 95:5 |

| 4 | 6 | 120 | 3 | 62 | – |

| 5 | 3 | 120 | 3 | 13 | – |

| 6 | 6 (in chlorobenzene) | 120 | 3 | 88 | – |

| 7 | 3 (in chlorobenzene) | 120 | 3 | 80 | – |

| 8 | 6 | 60 | 3 | 76 | – |

| 9 | 6 | 60 | 24 | 98 | – |

| 10 | 3 | 60 | 3 | 61 | – |

| 11 | 3 | 60 | 24 | 93 | – |

Reaction conditions: Pivalic acid (1 g), NaOH (1.0 equiv.), and TMAC (1.5 mol%) were combined with epichlorohydrin. Assay yield was determined by quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard.[3]

Table 2: Scale-Up Data for the Synthesis of (S)-Glycidyl Pivalate [6]

| Scale (Pivalic Acid) | Assay Yield after Reaction (%) | Assay Yield after Epichlorohydrin Removal (%) | Isolated Yield (%) | Purity (%) |

| 20 g | >95 | 87 | 74 | >95 |

Table 3: Spectroscopic Data for (S)-Glycidyl Pivalate [6]

| Type | Data |

| ¹H NMR (600 MHz, DMSO-d₆) | δ = 4.38 (dd, J = 2.26, 12.46 Hz, 1H), 3.85 (dd, J = 5.92, 12.50 Hz, 1H), 3.17 (m, 1H), 2.77 (t, J = 4.42 Hz, 1H), 2.62 (dd, J = 2.38, 4.86 Hz, 1H), 1.17 (s, 9H) |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ = 177.11, 64.41, 48.94, 43.54, 38.22, 26.79 |

| Specific Rotation | [α]D +19.1 (c 1.8, CHCl₃, 25 °C) |

Reaction Mechanism and Pathway

The synthesis proceeds via the deprotonation of pivalic acid by sodium hydroxide to form sodium pivalate. The pivalate anion then acts as a nucleophile. In the presence of a phase-transfer catalyst, the pivalate anion attacks the epichlorohydrin molecule. The reaction demonstrates that the attack of the pivalate anion occurs at the epoxide rather than the primary chloride.[1] This nucleophilic attack opens the epoxide ring, followed by an intramolecular substitution of the chloride to form the glycidyl pivalate product. The use of enantiopure (R)-epichlorohydrin leads to the formation of (S)-glycidyl pivalate, indicating an inversion of stereochemistry consistent with an SN2-type mechanism.[1]

Caption: Reaction pathway for the synthesis of (S)-Glycidyl Pivalate.

Detailed Experimental Protocol

The following protocol is based on the successful scale-up synthesis of (S)-glycidyl pivalate.[6]

Materials and Equipment:

-

Pivalic acid

-

(R)-epichlorohydrin

-

Sodium hydroxide (pellets)

-

Tetramethylammonium chloride (TMAC)

-

Dichloromethane (DCM)

-

1,3,5-trimethoxybenzene (internal standard for NMR analysis)

-

Reaction vessel equipped with a stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of pivalic acid (20 g, 196 mmol, 1 equivalent) in (R)-epichlorohydrin (54.4 g, 587 mmol, 46.1 mL, 3 equivalents), add sodium hydroxide pellets (7.8 g, 196 mmol, 1 equivalent) and TMAC (430 mg, 4 mmol, 0.02 equivalents) at room temperature in one portion.[6]

-

Stir the resulting suspension at 50°C.[6]

-

Monitor the reaction progress by NMR analysis, using 1,3,5-trimethoxybenzene as an internal standard.[6]

-

Once the reaction is complete, cool the suspension to room temperature.

-

Filter the reaction mixture to remove the sodium chloride byproduct and wash the filter cake with dichloromethane (30 mL).[6]

-

Combine the filtrate and the washings.

-

Remove the dichloromethane by rotary evaporation.[6]

-

Recover the excess epichlorohydrin by evaporation under reduced pressure at a temperature below 60°C.[6]

-

Purify the crude glycidyl pivalate residue by vacuum distillation. Optimal conditions for distillation are at a temperature not exceeding 70°C, for instance, at 50°C and 6 Torr.[6]

Experimental Workflow and Purification

The workflow for the synthesis and purification of glycidyl pivalate involves several key steps, starting from the reaction setup to the final isolation of the pure product.

Caption: Experimental workflow for glycidyl pivalate synthesis.

Purification of the final product is crucial. The primary method described is vacuum distillation.[1][6] It is important to maintain a low temperature (not exceeding 70°C) during distillation to prevent product decomposition, as glycidyl pivalate has shown temperature sensitivity.[1][6] An alternative to distillation is the preparation of an in-situ solution of glycidyl pivalate, which avoids the need for heating but does not provide a means of purification.[1] For heat-sensitive compounds like glycidyl esters, short-path distillation is another potential purification method that minimizes thermal stress.[2]

Potential Side Reactions

During the synthesis of glycidyl esters from epichlorohydrin, several side reactions can occur, potentially reducing the yield and purity of the desired product. One significant side reaction is the racemization of the epichlorohydrin starting material, especially at higher temperatures.[1] Additionally, at elevated temperatures, decomposition of the glycidyl pivalate product can be observed.[1][6] The formation of polymeric by-products is also a known issue in glycidyl ether synthesis.[7]

Conclusion

The synthesis of glycidyl pivalate from epichlorohydrin and pivalic acid is a well-established and optimized process. By carefully controlling the reaction parameters, particularly temperature and reactant stoichiometry, high yields and purity of the desired product can be achieved. The use of a phase-transfer catalyst is beneficial for this reaction. The purification by vacuum distillation is effective, provided that the temperature is kept low to avoid product degradation. This in-depth guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully synthesize this important chemical intermediate.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]

Spectroscopic Profile of Glycidyl Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Glycidyl pivalate (oxiran-2-ylmethyl 2,2-dimethylpropanoate), a key building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Glycidyl pivalate. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for (S)-Glycidyl pivalate.[1]

Table 1: ¹H NMR Data for (S)-Glycidyl Pivalate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.38 | dd | 12.46, 2.26 | 1H | -CHH -O-CO- |

| 3.85 | dd | 12.50, 5.92 | 1H | -CH H-O-CO- |

| 3.17 | m | - | 1H | -CH - (oxirane) |

| 2.77 | t | 4.42 | 1H | -CHH (oxirane) |

| 2.62 | dd | 4.86, 2.38 | 1H | -CH H (oxirane) |

| 1.17 | s | - | 9H | -C(CH₃)₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]

Table 2: ¹³C NMR Data for (S)-Glycidyl Pivalate

| Chemical Shift (δ) ppm | Assignment |

| 177.11 | C =O (ester) |

| 64.41 | -C H₂-O-CO- |

| 48.94 | -C H- (oxirane) |

| 43.54 | -C H₂ (oxirane) |

| 38.22 | -C (CH₃)₃ |

| 26.79 | -C(C H₃)₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance III 600 MHz NMR spectrometer.[1] The sample of (S)-Glycidyl pivalate was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). 1,3,5-trimethoxybenzene was used as an internal standard for quantitative NMR analysis during the reaction monitoring.[1] For characterization, the chemical shifts were reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

Data Presentation

Table 3: Predicted Infrared (IR) Absorption Data for Glycidyl Pivalate

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2970-2870 | Strong | C-H (alkane) | Stretch |

| ~1735 | Strong | C=O (ester) | Stretch |

| ~1280-1050 | Strong | C-O (ester and ether) | Stretch |

| ~1250, ~840 | Medium-Strong | C-O-C (epoxide) | Asymmetric and Symmetric Stretch |

| ~3050-3000 | Medium | C-H (epoxide) | Stretch |

Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of Glycidyl pivalate would involve using a Fourier Transform Infrared (FTIR) spectrometer. The sample, a liquid at room temperature, would be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small drop of the liquid sample is placed directly on the ATR crystal. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. As with the IR data, a specific experimental mass spectrum for Glycidyl pivalate is not widely published. The expected data is presented below.

Data Presentation

Table 4: Predicted Mass Spectrometry (MS) Data for Glycidyl Pivalate

| m/z | Predicted Fragment |

| 158.10 | [M]⁺ (Molecular Ion) |

| 101.07 | [M - C₃H₅O]⁺ |

| 85.06 | [(CH₃)₃CCO]⁺ |

| 57.07 | [(CH₃)₃C]⁺ |

Experimental Protocol: Mass Spectrometry

A standard method for the mass spectrometric analysis of Glycidyl pivalate would employ a mass spectrometer with an electron ionization (EI) source. The liquid sample would be introduced into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS). For EI, an electron beam with an energy of 70 eV would be used to ionize the sample. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum would be plotted as relative intensity versus mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of Glycidyl pivalate.

Caption: Synthesis and Spectroscopic Analysis Workflow for Glycidyl Pivalate.

References

Glycidyl Pivalate: A Technical Guide to its Solubility and Stability in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of glycidyl pivalate in common organic solvents. Glycidyl pivalate is a key building block in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. A thorough understanding of its physical and chemical properties is crucial for its effective handling, storage, and application in research and development.

Solubility Profile

Glycidyl pivalate is a non-polar compound, which dictates its solubility characteristics. It is generally soluble in a wide range of common organic solvents but is insoluble in water.[1] Qualitative solubility has been noted in various solvents through its application in chemical synthesis and analysis.

Table 1: Qualitative Solubility of Glycidyl Pivalate in Various Organic Solvents

| Solvent | Type | Solubility | Application Context | Reference |

| Dimethyl Sulfoxide (DMSO-d6) | Polar Aprotic | Soluble | NMR Spectroscopy | [2][3] |

| Toluene | Non-polar Aromatic | Soluble | Reaction Solvent | [3][4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Reaction Solvent/Work-up | [3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Reaction Solvent | [5][6] |

| Chlorobenzene | Non-polar Aromatic | Soluble | Reaction Diluent | [3][7] |

| Diethyl Ether | Polar Aprotic | Soluble | General Organic Solvent | [8][9] |

| Water | Polar Protic | Insoluble | General Property | [1] |

While qualitative data is available, there is a lack of comprehensive quantitative solubility data (e.g., in g/100 mL or mol/L) in the public domain. For applications requiring precise concentration control, it is recommended to determine the solubility experimentally.

Stability Characteristics

The stability of glycidyl pivalate is a critical consideration, particularly concerning its thermal sensitivity.

Thermal Stability: Glycidyl pivalate is susceptible to thermal degradation at elevated temperatures. Studies have indicated that decomposition can occur at temperatures exceeding 60-70°C.[3][4][7] This degradation is concentration-dependent and has been described as a "bimolecular degradation" pathway, which is accelerated at higher concentrations.[3][7] To mitigate this, dilution with an inert solvent such as chlorobenzene is recommended when heating is necessary.[3][7] For purification, vacuum distillation at low temperatures (e.g., 50°C under high vacuum) is advised to prevent product decomposition.[3][4]

Other Stability Considerations: There is limited information available regarding the stability of glycidyl pivalate to light and varying pH conditions. As with many epoxides, it can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. It is recommended to store glycidyl pivalate in a cool, dark place and to use it in anhydrous conditions when possible.

Experimental Protocols

The following are proposed standardized protocols for determining the quantitative solubility and assessing the stability of glycidyl pivalate.

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the solubility of glycidyl pivalate in a given organic solvent at a specific temperature using the isothermal shake-flask method.

Materials:

-

Glycidyl pivalate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of glycidyl pivalate to a known volume of the selected solvent in sealed vials.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the aliquot to remove any remaining suspended solids.

-

Accurately dilute the clear supernatant with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of glycidyl pivalate.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Protocol for Stability Assessment

This protocol provides a framework for a systematic study of the stability of glycidyl pivalate under various conditions.

Materials:

-

Glycidyl pivalate (high purity)

-

Selected organic solvents

-

Controlled environment stability chambers (for temperature and humidity control)

-

Photostability chamber

-

pH buffers

-

HPLC or GC system with a suitable detector for purity and degradation product analysis

Procedure:

-

Forced Degradation Study:

-

Thermal Stress: Expose samples of glycidyl pivalate (neat and in solution) to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose samples to light conditions as per ICH Q1B guidelines.

-

Hydrolytic Stress: Expose samples to acidic, basic, and neutral aqueous conditions at room temperature and elevated temperatures.

-

Oxidative Stress: Expose samples to an oxidizing agent (e.g., hydrogen peroxide) in solution.

-

-

Long-Term Stability Study:

-

Store samples of glycidyl pivalate under controlled long-term storage conditions (e.g., 5°C, 25°C/60% RH) in the intended container closure system.

-

-

Analysis:

-

At specified time points for both forced degradation and long-term studies, withdraw samples and analyze them using a validated stability-indicating HPLC or GC method.

-

Monitor for a decrease in the peak area of glycidyl pivalate and the appearance of degradation products.

-

Characterize any significant degradation products.

-

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of glycidyl pivalate.

Caption: Workflow for assessing glycidyl pivalate solubility and stability.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Potassium pivalate | 19455-23-3 | Benchchem [benchchem.com]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US6350849B1 - Polyesters which contain maleate groups - Google Patents [patents.google.com]

- 9. GB2352721A - Polyesters which contain maleate groups - Google Patents [patents.google.com]

Glycidyl Pivalate: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral building blocks serve as fundamental starting materials for the construction of complex, stereochemically defined molecules. Among these, glycidyl pivalate has emerged as a highly valuable and versatile synthon. Its rigid bicyclic structure, conferred by the bulky pivaloyl group, allows for high stereocontrol in ring-opening reactions, making it an attractive intermediate for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of glycidyl pivalate's synthesis, properties, and its application as a chiral building block in organic synthesis, with a focus on its role in the development of pharmaceuticals.

Synthesis of Enantiopure (S)-Glycidyl Pivalate

The efficient and economical synthesis of enantiopure glycidyl pivalate is crucial for its widespread application. A practical route has been developed starting from the readily available and inexpensive (R)-epichlorohydrin and pivalic acid.[1][2][3][4][5][6][7][8][9][10] This method provides access to (S)-glycidyl pivalate in high yield and enantiomeric purity.

Experimental Protocol: Synthesis of (S)-Glycidyl Pivalate

A mixture of pivalic acid (1.0 equiv), (R)-epichlorohydrin (3.0 equiv), and tetramethylammonium chloride (0.02 equiv) is stirred at a set temperature. Sodium hydroxide pellets (1.0 equiv) are added portion-wise over a specified period. The reaction is monitored by an appropriate analytical method such as NMR. Upon completion, the reaction mixture is filtered to remove sodium chloride. The excess epichlorohydrin is then removed by vacuum distillation. The crude (S)-glycidyl pivalate is purified by vacuum distillation to afford the pure product.[7][8]

| Parameter | Value |

| Reactants | Pivalic Acid, (R)-Epichlorohydrin, NaOH, Tetramethylammonium chloride |

| Solvent | None (Neat) |

| Temperature | 50-60 °C |

| Reaction Time | Monitored to completion |

| Yield | 74-87% |

| Enantiomeric Ratio | 97:3 |

| Purification | Vacuum Distillation |

Table 1: Optimized Conditions for the Synthesis of (S)-Glycidyl Pivalate [6][7][8]

The stereochemical outcome of the reaction is consistent with the attack of the pivalate anion on the epoxide ring of (R)-epichlorohydrin, leading to the formation of (S)-glycidyl pivalate with inversion of configuration.[6]

Applications of Glycidyl Pivalate in Organic Synthesis

The utility of glycidyl pivalate as a chiral building block stems from the high regioselectivity and stereospecificity of its epoxide ring-opening reactions with various nucleophiles. This allows for the introduction of a wide range of functional groups with precise control over the stereochemistry at the newly formed stereocenter.

Synthesis of the Anti-Tuberculosis Drug Pretomanid

A prominent example of the application of (S)-glycidyl pivalate is in the synthesis of Pretomanid, a crucial drug for the treatment of multidrug-resistant tuberculosis.[6][7][8] The synthesis involves the ring-opening of (S)-glycidyl pivalate with a substituted imidazole derivative.

Workflow for the Synthesis of Pretomanid using (S)-Glycidyl Pivalate:

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Pretomanid - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. doaj.org [doaj.org]

- 10. researchgate.net [researchgate.net]

The Reactive Nature of Glycidyl Pivalate's Epoxide Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl pivalate, a key chiral building block in the synthesis of various pharmaceuticals, most notably the anti-tuberculosis drug Pretomanid, possesses a highly reactive epoxide ring. The inherent ring strain of this three-membered heterocycle makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility. This technical guide provides an in-depth analysis of the reactivity of the epoxide ring in glycidyl pivalate, including its synthesis, reaction mechanisms with various nucleophiles, and the factors governing its reactivity. While specific kinetic data for glycidyl pivalate remains an area for further investigation, this document compiles and extrapolates from the broader knowledge of epoxide chemistry to offer a comprehensive resource for researchers in drug development and organic synthesis.

Introduction

The oxirane ring of glycidyl pivalate is the cornerstone of its chemical reactivity. The significant angle and torsional strain of the three-membered ring leads to a high propensity for ring-opening reactions when treated with a variety of nucleophiles. This reactivity is crucial for its role as a versatile intermediate in the synthesis of complex molecules. Understanding the factors that influence the reactivity and regioselectivity of the epoxide ring-opening is paramount for the efficient and controlled synthesis of target molecules. This guide will explore the fundamental principles governing the reactivity of glycidyl pivalate's epoxide ring, supported by experimental protocols and mechanistic diagrams.

Synthesis of Glycidyl Pivalate

The efficient synthesis of enantiopure (S)-glycidyl pivalate is critical for its application in pharmaceutical manufacturing. A practical and economical route has been developed from readily available (R)-epichlorohydrin and pivalic acid.[1][2][3]

Experimental Protocol: Synthesis of (S)-Glycidyl Pivalate

The following protocol is adapted from the work of Noble et al.[2][3]

Materials:

-

Pivalic acid

-

(R)-epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium chloride (TMAC)

-

Dichloromethane (DCM)

-

1,3,5-Trimethoxybenzene (internal standard for NMR)

Procedure:

-

To a solution of pivalic acid (1 equiv) in (R)-epichlorohydrin (3 equiv) are added NaOH (1 equiv, pellets) and TMAC (0.02 equiv) at room temperature in one portion.

-

The suspension is then stirred at 50 °C until the reaction is complete, as monitored by NMR analysis using 1,3,5-trimethoxybenzene as an internal standard.

-

Once complete, the reaction suspension is filtered and washed with DCM.

-

The DCM is then removed by rotary evaporation, and the reaction mixture is purified by vacuum distillation.

Purification: Crude glycidyl pivalate can be distilled at 50-70 °C under high vacuum (~6-10 Torr).[1][2] It is important to note that glycidyl pivalate is temperature-sensitive and can decompose at higher temperatures.[1][2] Therefore, minimizing heat history during distillation is crucial for obtaining a good yield of the pure product.

Optimization of Synthesis

The yield and enantiomeric purity of glycidyl pivalate are influenced by several factors, including temperature and the stoichiometry of reactants.

| Parameter | Condition | Yield (%) | Enantiomeric Ratio (S:R) | Reference |

| Temperature | 120 °C | 96 | 50:50 | [2] |

| 60 °C | 98 | 90:10 | [2] | |

| 50 °C | 96 | 95:5 | [2] | |

| Epichlorohydrin Equivalents | 10 | 96 | - | [2] |

| 6 | 62 | - | [2] | |

| 3 | 13 | - | [2] |

Table 1: Effect of Temperature and Epichlorohydrin Stoichiometry on the Synthesis of Glycidyl Pivalate.

Synthesis Workflow

References

Thermal Stability and Decomposition of Glycidyl Pivalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycidyl pivalate, a key building block in the synthesis of various pharmaceuticals, is recognized for its thermal sensitivity, a characteristic that presents challenges during its synthesis, purification, and storage. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety, and ensuring the purity of final products. This technical guide provides an in-depth overview of the thermal behavior of glycidyl pivalate, including its decomposition products and the methodologies used for its analysis.

Thermal Stability Profile

Glycidyl pivalate is known to be sensitive to heat, particularly at elevated temperatures and high concentrations. Studies on its synthesis and purification have noted that decomposition can occur at temperatures as low as 70°C, especially during distillation processes under vacuum. One safety data sheet suggests thermal decomposition occurs above 230°C, though this may vary with purity and specific conditions. This thermal lability necessitates careful temperature control during its handling and processing to prevent degradation and the formation of impurities.

Table 1: Thermal Decomposition Characteristics of Analogous Glycidyl Esters

| Parameter | Observation for Glycidyl Palmitate (Analogue) | Expected Implication for Glycidyl Pivalate |

| Decomposition Temperature | Significant decomposition observed at 180-200°C. | Similar decomposition range expected, though the branched tert-butyl group in glycidyl pivalate might slightly alter the stability. |

| Primary Decomposition Products | Aldehydes, Hydrocarbons (Pentadecane), Carbon Dioxide, Polar Compounds (Polymers).[1][2][3][4] | Aldehydes, 2,2-dimethylpropane (neopentane), Carbon Dioxide, and polar polymeric materials. |

| Key Decomposition Pathway | Decarboxylation of the fatty acid moiety.[1][2][4] | Decarboxylation of the pivalate group is a highly probable decomposition pathway. |

Decomposition Products and Proposed Mechanism

The thermal decomposition of glycidyl esters is primarily driven by the breakdown of the ester group and the epoxy ring. Based on studies of analogous glycidyl esters, a major decomposition pathway for glycidyl pivalate is likely to be decarboxylation.[1][2][4]

The primary decomposition products identified from heating glycidyl palmitate, a related glycidyl ester, include:

-

Hydrocarbons: Formed via decarboxylation of the fatty acid chain. For glycidyl palmitate, pentadecane is a major hydrocarbon product.[1][2][4] For glycidyl pivalate, the corresponding hydrocarbon would be 2,2-dimethylpropane (neopentane) .

-

Aldehydes: Various short-chain aldehydes are produced.[1][2][3]

-

Carbon Dioxide: A direct consequence of the decarboxylation process.[1][2]

-

Polar Compounds: At higher temperatures, polymerization and the formation of other polar compounds can occur.[1][3]

The proposed primary decomposition pathway for glycidyl pivalate involves the cleavage of the pivalate group, leading to the formation of neopentane and carbon dioxide, along with subsequent reactions of the glycidyl moiety.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition products of glycidyl pivalate, a combination of thermoanalytical and chromatographic techniques is employed.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the temperature at which weight loss occurs due to decomposition.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of glycidyl pivalate is placed in an inert sample pan (e.g., aluminum or platinum).

-

Method:

-

The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

The heating is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small amount of glycidyl pivalate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Method:

-

The sample and reference pans are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a complex series of exothermic and/or endothermic events.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS) or collection of the headspace from a heated sample for injection into a GC-MS.

-

Method (Py-GC-MS):

-

A small amount of glycidyl pivalate is placed in a pyrolysis tube.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., 250°C) in the pyrolysis unit.

-

The decomposition products are swept into the GC column with a carrier gas (e.g., helium).

-

The products are separated based on their boiling points and affinity for the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

-

Data Analysis: The mass spectrum of each separated component is compared to spectral libraries to identify the chemical structure of the decomposition products.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of glycidyl pivalate.

References

The Pivotal Role of Glycidyl Pivalate in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to achieving efficient, scalable, and stereoselective synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, (S)-glycidyl pivalate has emerged as a versatile and highly valuable chiral intermediate. Its unique structural features, combining a reactive epoxide ring with a bulky pivaloyl protecting group, offer chemists a powerful tool for the construction of complex molecular architectures with precise stereochemical control. This technical guide provides a comprehensive overview of the role of glycidyl pivalate in pharmaceutical synthesis, focusing on its application in the production of key therapeutic agents, detailed experimental protocols, and the biological pathways of the resulting drugs.

Core Applications of Glycidyl Pivalate in API Synthesis

(S)-Glycidyl pivalate serves as a cornerstone in the synthesis of a range of pharmaceuticals, most notably in the development of anti-tuberculosis agents and cardiovascular medications. Its utility stems from the predictable and stereospecific ring-opening of the epoxide by various nucleophiles, allowing for the introduction of key pharmacophoric elements.

Anti-Tuberculosis Drug Synthesis: The Case of Pretomanid

Pretomanid, a novel nitroimidazooxazine, is a critical component of combination therapies for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The synthesis of Pretomanid prominently features (S)-glycidyl pivalate as a key chiral building block to install the required stereocenter.[1][2]

The synthesis involves the nucleophilic attack of a protected nitroimidazole derivative on the epoxide of (S)-glycidyl pivalate. The pivaloyl group serves as a robust protecting group for the resulting secondary alcohol, which is later deprotected and cyclized to form the final oxazine ring of Pretomanid.[3][4]

Experimental Protocol: Synthesis of Pretomanid Intermediate from (S)-Glycidyl Pivalate

A detailed experimental procedure for the key alkylation step in the synthesis of a Pretomanid precursor is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4-nitro-1H-imidazole (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Glycidyl Pivalate: To the stirred suspension, add (S)-glycidyl pivalate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated intermediate.

Quantitative Data for Pretomanid Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| N-Alkylation | 2-bromo-4-nitro-1H-imidazole, (S)-Glycidyl Pivalate | K₂CO₃, DMF | 70 | 12 | ~75 | >95 | [3][4] |

| Deprotection & Cyclization | Alkylated Intermediate | K₂CO₃, Methanol | -10 to RT | 2-4 | ~80 | >99 | [3] |

| Overall (from protected glycidol) | 30-40 | >99 | [3] |

Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is a multi-step process, leading to the generation of reactive nitrogen species that have a dual mechanism of action.[1][5][6][7]

Cardiovascular Drug Synthesis: Beta-Blockers

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and heart failure. The pharmacologically active enantiomer of many beta-blockers is the (S)-isomer. (S)-Glycidyl pivalate provides an efficient entry point for the synthesis of these chiral molecules, including Metoprolol and Propranolol.

The general synthetic strategy involves the reaction of a substituted phenol with (S)-glycidyl pivalate to form a glycidyl ether intermediate. Subsequent ring-opening of the epoxide with an appropriate amine, such as isopropylamine, yields the desired beta-blocker. The pivaloyl group can be removed under basic conditions during the work-up of the amination step.

Logical Synthesis Workflow for (S)-Metoprolol

Experimental Protocol: Synthesis of (S)-Metoprolol

While direct literature for the synthesis of Metoprolol from glycidyl pivalate is scarce, a reliable protocol can be adapted from methods using (S)-epichlorohydrin, which generates a similar intermediate.[8][9]

-

Etherification: To a solution of 4-(2-methoxyethyl)phenol (1 equivalent) in a suitable solvent (e.g., aqueous ethanol or a polar aprotic solvent like DMF), add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents). Stir the mixture at room temperature until the phenoxide is formed. Add (S)-glycidyl pivalate (1 equivalent) and heat the reaction to 50-70°C. Monitor the reaction by TLC.

-

Epoxide Opening: After completion of the etherification, the intermediate glycidyl ether can be isolated or used directly. To the intermediate, add isopropylamine (excess, e.g., 3-5 equivalents). The reaction can be carried out neat or in a solvent like isopropanol. Heat the mixture to reflux and monitor by TLC.

-

Work-up and Purification: After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The residue, containing (S)-Metoprolol, can be purified by crystallization from a suitable solvent system (e.g., hexane or ethyl acetate/hexane) to yield the final product. The pivaloate group is typically cleaved under the basic conditions of the workup.

Quantitative Data for Beta-Blocker Synthesis (Illustrative)

| Drug | Phenolic Reactant | Amine Reactant | Typical Yield (%) | Enantiomeric Excess (%) | Reference (Adapted from) |

| (S)-Metoprolol | 4-(2-methoxyethyl)phenol | Isopropylamine | 85-95 | >99 | [8][10][11] |

| (S)-Propranolol | 1-Naphthol | Isopropylamine | 89-92 | >98 | [11][12] |

Biological Signaling Pathway of Beta-Blockers

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). The β1-adrenergic receptor, predominantly found in the heart, is a G-protein coupled receptor (GPCR) that, upon stimulation by catecholamines like norepinephrine, initiates a signaling cascade leading to increased heart rate and contractility. Beta-blockers inhibit this pathway.[13][14][15]

Emerging Roles and Future Perspectives

While the application of glycidyl pivalate is well-established in the synthesis of certain drug classes, its potential extends to other therapeutic areas. The chiral epoxide moiety is a versatile synthon that can be incorporated into a wide array of complex molecules.

Antiviral Drug Synthesis

The synthesis of many antiviral nucleoside analogs requires the construction of chiral side chains. While direct examples of glycidyl pivalate in the synthesis of marketed antivirals are not widespread in readily available literature, its potential as a chiral building block for novel antiviral candidates is significant. The epoxide can be opened by nucleobases or their precursors to introduce a chiral hydroxypropyl side chain, a common motif in antiviral compounds.

Other Cardiovascular Agents

The synthesis of other classes of cardiovascular drugs, such as angiotensin-converting enzyme (ACE) inhibitors, often relies on chiral intermediates.[5][6] Although current industrial syntheses may utilize different starting materials, the principles of asymmetric synthesis suggest that glycidyl pivalate could be a viable alternative for the construction of key chiral fragments in next-generation cardiovascular drugs.

Conclusion

(S)-Glycidyl pivalate stands out as a critical and versatile intermediate in modern pharmaceutical synthesis. Its application in the manufacturing of the anti-tuberculosis drug Pretomanid and its potential in the synthesis of beta-blockers like Metoprolol and Propranolol highlight its importance. The ability to introduce a stereocenter with high fidelity makes it an invaluable tool for medicinal chemists and process development scientists. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral building blocks like glycidyl pivalate is set to expand, paving the way for the development of more effective and safer medicines. Further research into its application for the synthesis of other drug classes, including antivirals and other cardiovascular agents, will undoubtedly unlock new avenues for therapeutic innovation.

References

- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]

- 12. patents.justia.com [patents.justia.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Glycidyl Pivalate: A Historical and Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl pivalate, a valuable and versatile chiral building block, has garnered significant attention in the pharmaceutical and fine chemical industries. Its utility is prominently highlighted in the synthesis of key active pharmaceutical ingredients, most notably pretomanid, a crucial component in novel combination therapies for extensively drug-resistant tuberculosis.[1][2] The precise installation of a chiral glycidyl moiety is critical for the biological activity of such therapeutic agents, making the efficient and stereoselective synthesis of glycidyl pivalate a subject of considerable research and development.

This technical guide provides a comprehensive overview of the discovery and history of glycidyl pivalate synthesis. It delves into the evolution of synthetic methodologies, from early approaches to modern, highly optimized, and economical routes. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative comparison of different methods. Furthermore, this document includes graphical representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles and practical considerations.

Historical Perspective and Evolution of Synthetic Routes

The synthesis of glycidyl esters, in general, has been a topic of interest for several decades, with early methods focusing on the reaction of carboxylic acids or their salts with epichlorohydrin. A foundational approach, described in the early 1960s, involved the reaction of an alkali metal salt of a carboxylic acid with epichlorohydrin, often in the presence of a catalyst to facilitate the reaction between the two immiscible phases.

A significant milestone in the synthesis of glycidyl esters was the introduction of phase-transfer catalysis (PTC). A 1960 patent detailed a process for preparing glycidyl esters from an aqueous solution of an alkali metal carboxylate and an excess of epichlorohydrin, utilizing a quaternary ammonium halide as a catalyst.[3] This method represented an important advancement, as it allowed the reaction to proceed in the presence of water, which was previously considered detrimental to achieving high yields and purity.[3]

More recently, the demand for enantiomerically pure (S)-glycidyl pivalate as a key intermediate for pharmaceuticals like pretomanid has driven the development of highly efficient and stereoselective synthetic routes. A notable contribution in this area is the work of Noble et al., who developed a practical and economical synthesis starting from the readily available and inexpensive (R)-epichlorohydrin and pivalic acid.[1][2] This modern approach focuses on optimizing reaction conditions to achieve high yields, minimize racemization, and facilitate purification, making it suitable for large-scale industrial production.

Core Synthetic Strategies

Two primary strategies have emerged for the synthesis of glycidyl pivalate:

-

Nucleophilic substitution of epichlorohydrin with a pivalate salt: This is the most common and economically viable approach. It involves the reaction of a pivalate salt (typically sodium or potassium pivalate) with epichlorohydrin. The reaction proceeds via a nucleophilic attack of the pivalate anion on one of the carbon atoms of the epoxide ring or the primary carbon bearing the chlorine atom, followed by an intramolecular ring-closing step to form the glycidyl ester. The use of a phase-transfer catalyst is often employed to enhance the reaction rate and yield.

-

Esterification of glycidol with a pivaloyl derivative: This alternative route involves the direct esterification of glycidol with pivaloyl chloride or pivalic anhydride. While conceptually straightforward, this method is often less favored for large-scale synthesis due to the higher cost and potential instability of glycidol compared to epichlorohydrin.

Key Synthetic Methodologies and Experimental Protocols

Early Method: Phase-Transfer Catalyzed Synthesis of Glycidyl Esters

This method, adapted from early patent literature, provides a general framework for the synthesis of glycidyl esters, including glycidyl pivalate.

Experimental Protocol:

-

An aqueous solution of an alkali metal salt of pivalic acid is prepared.

-

This aqueous solution is combined with an excess of epichlorohydrin.

-

A catalytic amount of a quaternary ammonium halide (e.g., a benzyltrimethylammonium halide) is added to the mixture.

-

The reaction mixture is heated and stirred vigorously to ensure efficient mixing of the aqueous and organic phases.

-

During the reaction, water is continuously removed by azeotropic distillation with epichlorohydrin.

-

Upon completion of the reaction, the mixture is cooled, and the solid alkali metal chloride is removed by filtration.

-

The excess epichlorohydrin is removed from the filtrate by distillation under reduced pressure to yield the crude glycidyl pivalate.

-

The crude product can be further purified by vacuum distillation.[3]

Modern Method: Economical Synthesis of (S)-Glycidyl Pivalate

The following protocol is based on the optimized and scalable synthesis of (S)-glycidyl pivalate from (R)-epichlorohydrin and pivalic acid developed by Noble et al.[2]

Experimental Protocol:

-

To a solution of pivalic acid (1.0 equiv) in (R)-epichlorohydrin (3.0 equiv), sodium hydroxide (1.0 equiv, pellets) and tetramethylammonium chloride (TMAC, 0.02 equiv) are added at room temperature.[2]

-

The resulting suspension is stirred at 50 °C until the reaction is complete, as monitored by NMR analysis.[2]

-

Once the reaction is complete, the suspension is filtered to remove the sodium chloride byproduct. The filter cake is washed with dichloromethane (DCM).[2]

-

The DCM is removed from the filtrate by rotary evaporation.[2]

-

The excess (R)-epichlorohydrin is recovered by vacuum distillation.[2]

-

The crude (S)-glycidyl pivalate is then purified by vacuum distillation to afford the final product.[2]

Quantitative Data and Method Comparison

The following tables summarize the quantitative data for the modern synthesis of (S)-glycidyl pivalate, highlighting the optimization of reaction conditions and scale-up results.

Table 1: Optimization of Reaction Conditions for (S)-Glycidyl Pivalate Synthesis [2]

| Entry | Pivalic Acid (equiv) | (R)-Epichlorohydrin (equiv) | Base (equiv) | Catalyst (mol%) | Temperature (°C) | Time (h) | Assay Yield (%) |

| 1 | 1 | 10 | NaOH (1.0) | TMAC (1.5) | 120 | 2 | >95 |

| 2 | 1 | 3 | NaOH (1.0) | TMAC (1.5) | 120 | 2 | 60 |

| 3 | 1 | 3 | NaOH (1.0) | TMAC (1.5) | 80 | 18 | 85 |

| 4 | 1 | 3 | NaOH (1.0) | TMAC (0.02) | 50 | 24 | >95 |

Table 2: Scale-Up Data for the Synthesis of (S)-Glycidyl Pivalate [2]

| Scale (Pivalic Acid) | Isolated Yield of (S)-Glycidyl Pivalate | Recovered (R)-Epichlorohydrin |

| 20 g | 74% | 87% |

Diagrams and Visualizations

Reaction Pathways

Caption: Primary synthetic routes to Glycidyl Pivalate.

Experimental Workflow for Modern Synthesis

Caption: Workflow for the modern synthesis of (S)-Glycidyl Pivalate.

Conclusion

The synthesis of glycidyl pivalate has evolved significantly from early, general methods for glycidyl esters to highly optimized, stereoselective, and economically viable processes. The historical reliance on phase-transfer catalysis to overcome the challenges of reacting immiscible reagents has paved the way for modern protocols that are both high-yielding and suitable for industrial-scale production. The development of an efficient synthesis of enantiopure (S)-glycidyl pivalate from inexpensive starting materials represents a critical advancement, particularly for the pharmaceutical industry. The detailed methodologies and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of chiral intermediates and the development of novel therapeutics. The continued refinement of synthetic routes to key building blocks like glycidyl pivalate will undoubtedly play a crucial role in advancing drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Glycidyl Pivalate in Drug Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Glycidyl pivalate is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the anti-tuberculosis drug Pretomanid.[1][2][3] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient enantioselective synthesis is paramount for drug manufacturing. This document outlines a practical and economical protocol for the synthesis of (S)-Glycidyl pivalate, focusing on a method that utilizes readily available and inexpensive starting materials.[1][4][5]

Synthesis Overview

The primary method detailed here is the reaction of pivalic acid with (R)-epichlorohydrin.[1][2][4][5][6] This approach is advantageous due to the lower cost of (R)-epichlorohydrin compared to other chiral precursors like (S)-glycidol.[1][2] The synthesis proceeds via a nucleophilic substitution reaction where the pivalate anion attacks the epoxide ring of (R)-epichlorohydrin, leading to the formation of (S)-Glycidyl pivalate.

An alternative, more general method for the synthesis of chiral epoxides is the Sharpless Asymmetric Epoxidation.[7][8][9] This Nobel Prize-winning reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant to epoxidize an allylic alcohol with high enantioselectivity.[7][9] While not the primary focus of this protocol, it represents a powerful tool for asymmetric synthesis in drug development.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

| Parameter | Value | Reference |

| Starting Materials | Pivalic acid, (R)-Epichlorohydrin | [1][2][4] |

| Base | Sodium Hydroxide (NaOH) | [1][2] |

| Catalyst | Tetramethylammonium Chloride (TMAC) | [1][2] |

| Solvent | Dichloromethane (DCM) for workup | [1][2] |

| Reaction Temperature | 50 °C | [2] |

| Purification | Vacuum Distillation (50-70 °C, <10 Torr) | [1][2][4] |

Table 2: Quantitative Results for the Synthesis of (S)-Glycidyl Pivalate

| Parameter | Value | Reference |

| Isolated Yield | 74% | [1][3][4] |

| Purity | >95% | [1][2] |

| Enantiomeric Ratio (S:R) | 97:3 | [3] |

| Specific Rotation [α]D | +19.1 (c 1.8, CHCl3, 25 °C) | [1][2] |

| NMR Assay Yield (Crude) | 87% | [2][3] |

Experimental Protocols

Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

This protocol is adapted from a practical and economical route reported in the literature.[1][2]

Materials:

-

Pivalic acid

-

(R)-Epichlorohydrin

-

Sodium hydroxide (pellets)

-

Tetramethylammonium chloride (TMAC)

-

Dichloromethane (DCM)

-

1,3,5-Trimethoxybenzene (internal standard for NMR)

Procedure:

-

To a solution of pivalic acid (1.0 equiv) in (R)-epichlorohydrin (3.0 equiv), add sodium hydroxide (1.0 equiv, pellets) and TMAC (0.02 equiv) at room temperature in one portion.

-

Stir the resulting suspension at 50 °C. Monitor the reaction progress by NMR analysis, using 1,3,5-trimethoxybenzene as an internal standard.

-

Once the reaction is complete, filter the suspension and wash the solid residue with DCM.

-

Remove the DCM from the filtrate by rotary evaporation.

-

Purify the crude product by vacuum distillation at 50-70 °C under high vacuum (<10 Torr) to obtain pure (S)-Glycidyl pivalate.[1][2][4]

Characterization:

-

¹H NMR (600 MHz, DMSO-d₆): δ = 4.38 (dd, J = 2.26, 12.46 Hz, 1 H), 3.85 (dd, J = 5.92, 12.50 Hz, 1 H), 3.17 (m, 1 H), 2.77 (t, J = 4.42 Hz, 1 H), 2.62 (dd, J = 2.38, 4.86, 1 H), 1.17 (s, 9 H).[1][2]

-

¹³C NMR (151 MHz, DMSO-d₆): δ = 177.11, 64.41, 48.94, 43.54, 38.22, 26.79.[2]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of (S)-Glycidyl pivalate.

Caption: Role of (S)-Glycidyl pivalate in drug manufacturing.

References

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. organicreactions.org [organicreactions.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Step-by-Step Protocol for the Synthesis of Pretomanid using Glycidyl pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pretomanid is a critical nitroimidazole antibiotic for treating drug-resistant tuberculosis. This document provides a detailed, step-by-step protocol for the synthesis of Pretomanid utilizing (S)-Glycidyl pivalate and 2-bromo-4-nitro-1H-imidazole as key starting materials. The synthesis involves four primary stages: N-alkylation of the nitroimidazole via epoxide opening of Glycidyl pivalate, O-benzylation of the resulting secondary alcohol, deprotection of the pivaloyl group, and a final intramolecular cyclization to yield Pretomanid. While other protecting groups for glycidol have been shown to potentially offer higher yields, the pivaloyl group represents a valid synthetic route.[1] This protocol compiles methodologies and data from various sources to provide a comprehensive guide for researchers.

Introduction

Pretomanid, a nitroimidazooxazine, is a vital component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. Its synthesis has been a subject of extensive research to develop safer, more efficient, and cost-effective routes suitable for large-scale production.[1][2] A common strategy involves the coupling of a nitroimidazole core with a chiral glycidol derivative.[2] (S)-Glycidyl pivalate serves as a key chiral building block for establishing the stereocenter in the final drug molecule. This protocol details the synthetic sequence from 2-bromo-4-nitro-1H-imidazole and (S)-Glycidyl pivalate to Pretomanid.

Experimental Protocols

The overall synthetic pathway is illustrated below, followed by detailed protocols for each step.

References

Application of Glycidyl Pivalate in the Synthesis of Anti-Tuberculosis Drugs

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel and effective treatments. Pretomanid, a nitroimidazooxazine, is a key component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A critical building block in the synthesis of Pretomanid is (S)-glycidyl pivalate, which serves as a chiral precursor for introducing the di-hydro-1,3-oxazine ring system, a core structural feature of the drug. This document provides detailed application notes and protocols for the synthesis of (S)-glycidyl pivalate and its subsequent application in the synthesis of Pretomanid.

(S)-glycidyl pivalate is favored as a synthetic intermediate due to its stability and the protective nature of the pivaloyl group, which can influence the regioselectivity of subsequent reactions. The use of enantiomerically pure (S)-glycidyl pivalate is crucial for the stereospecific synthesis of Pretomanid.

Synthesis of (S)-Glycidyl Pivalate from (R)-Epichlorohydrin

An efficient and economical route to enantiopure (S)-glycidyl pivalate has been developed utilizing readily available and inexpensive (R)-epichlorohydrin and pivalic acid.[1][2][3][4] This method provides an alternative to using more expensive (S)-glycidol derivatives.

Experimental Protocol: Synthesis of (S)-Glycidyl Pivalate

This protocol is based on the optimized conditions described in the literature.[1]

Materials:

-

Pivalic acid

-

(R)-Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium chloride (TMAC)

-

Dichloromethane (DCM)

-

Toluene

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine pivalic acid (1.0 equiv) and (R)-epichlorohydrin (excess, e.g., 3-10 equiv).

-

Addition of Base and Catalyst: Add sodium hydroxide (1.0 equiv) and a catalytic amount of tetramethylammonium chloride (e.g., 1.5 mol%).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., qNMR).[1]

-

Work-up:

-

Cool the reaction mixture and filter to remove the sodium chloride byproduct.

-

Wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to remove the dichloromethane.

-

-

Purification:

-

The excess (R)-epichlorohydrin can be removed by vacuum distillation. Care should be taken to keep the temperature below 60°C to prevent product decomposition.[5]

-

The crude (S)-glycidyl pivalate can be purified by vacuum distillation (e.g., at 50-70°C under high vacuum, ~6-10 Torr) to yield the pure product.[1]

-

Quantitative Data for the Synthesis of (S)-Glycidyl Pivalate

| Parameter | Value | Reference |

| Isolated Yield | 74-76% | [1] |

| Purity | >95 wt% | [1] |

| Enantiomeric Ratio | 97:3 | [1] |

| Specific Rotation [α]D | +18.8° to +19.1° (c 1.8, CHCl3, 25 °C) | [1] |

| Assay Yield (crude) | 87% | [5] |

Visualization of the Synthesis of (S)-Glycidyl Pivalate

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Glycidyl Pivalate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl pivalate is a versatile monomer with potential applications in polymer chemistry, particularly in the synthesis of functional polymers for coatings, adhesives, and biomedical applications. Its bulky pivalate group offers unique solubility and thermal properties to the resulting polymers, while the reactive epoxy ring provides a convenient handle for post-polymerization modification. This document provides detailed application notes and experimental protocols for the use of glycidyl pivalate as a monomer, drawing upon established methodologies for structurally similar glycidyl-based monomers.

Disclaimer: Direct and detailed experimental literature on the homopolymerization of glycidyl pivalate is limited. The following protocols and data are based on well-established procedures for analogous monomers, such as glycidyl methacrylate (GMA) and other glycidyl ethers, and should be adapted and optimized for glycidyl pivalate as a starting point for research and development.

Applications

Polymers derived from glycidyl pivalate, tentatively named poly(glycidyl pivalate) or PGP, are anticipated to have a range of applications owing to the unique combination of a hydrophobic, sterically hindering pivalate group and a reactive epoxy functionality.

-

Advanced Coatings and Adhesives: The bulky pivalate group can enhance the solubility of the polymer in organic solvents and improve the thermal stability and mechanical properties of cured resins. The epoxy groups can undergo cross-linking reactions to form durable coatings and adhesives.

-

Functional Polymer Scaffolds: PGP can serve as a reactive polymer backbone. The epoxy rings are susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of a wide array of functional groups. This enables the tailoring of polymer properties for specific applications.

-

Biomaterials and Drug Delivery: While PGP itself is hydrophobic, the pivalate ester groups can be hydrolyzed to yield poly(glycidol), a well-known biocompatible and hydrophilic polymer. This makes PGP a promising precursor for creating materials for drug delivery, bioconjugation, and tissue engineering. The controlled release of therapeutic agents can be potentially achieved by encapsulating them within a hydrophobic PGP matrix that slowly degrades or is modified in a biological environment.

Polymerization of Glycidyl Pivalate

Glycidyl pivalate can potentially be polymerized via ring-opening polymerization of the epoxy group. Both anionic and cationic initiation methods are plausible, leading to polyethers.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of epoxides is a well-established method for producing well-defined polymers with controlled molecular weights and narrow polydispersity.

Experimental Protocol: Anionic Ring-Opening Polymerization of Glycidyl Pivalate (Analogous to Glycidyl Ethers)

Materials:

-

Glycidyl pivalate (monomer)

-

Toluene (solvent, freshly distilled from CaH₂)

-

Potassium naphthalenide or other suitable alkoxide initiator (e.g., potassium tert-butoxide)

-

Methanol (terminating agent)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glassware

Procedure:

-

Monomer and Solvent Preparation: Purify glycidyl pivalate by distillation under reduced pressure. Dry toluene over calcium hydride and distill under an inert atmosphere.

-

Initiator Preparation: Prepare a standardized solution of the initiator (e.g., potassium naphthalenide in THF) in a glovebox or under an inert atmosphere.

-

Polymerization:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add the desired amount of dry toluene to the flask via cannula.

-

Add the purified glycidyl pivalate monomer to the solvent.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Add the initiator solution dropwise to the monomer solution with vigorous stirring. The reaction mixture may change color, indicating the initiation of polymerization.

-

Allow the reaction to proceed for the desired time (e.g., several hours to overnight), monitoring the conversion by taking aliquots for ¹H NMR analysis.

-

-